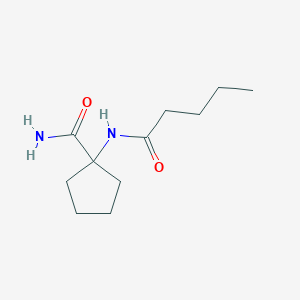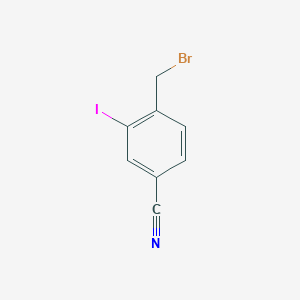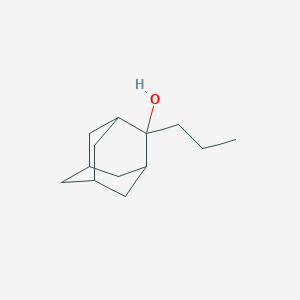
氢氧化四丁基铵 30 水合物
描述
Tetrabutylammonium hydroxide 30-hydrate is a strong alkali containing quaternary amine . It is used in a variety of organic transformations . It is employed as a solution in water or alcohols .
Synthesis Analysis
Tetrabutylammonium hydroxide 30-hydrate can be used as a catalyst in the hydroxyalkylation reaction of phenols with cyclic carbonates to synthesize aryl β-hydroxyethylethers . It can also be used as a base for the selective degradation of lignins to monomeric aromatics .Molecular Structure Analysis
The linear formula of Tetrabutylammonium hydroxide 30-hydrate is (CH3CH2CH2CH2)4N(OH)·30H2O . Its molecular weight is 799.93 .Chemical Reactions Analysis
Typical reactions of Tetrabutylammonium hydroxide include benzylation of amines and generation of dichlorocarbene from chloroform . It can be neutralized with a variety of mineral acids to give lipophilic salts of the conjugate base .Physical And Chemical Properties Analysis
Tetrabutylammonium hydroxide 30-hydrate appears as colorless to white to light yellow crystals . It has a melting point of 27-30 °C . The density of the solution is 0.995 g/cm3 .科学研究应用
羟烷基化反应催化剂
氢氧化四丁基铵在酚类与环状碳酸酯的羟烷基化反应中充当催化剂,合成芳基 β-羟乙基醚 .
木质素降解的碱
它用作木质素选择性降解成单体芳香族化合物的碱,这对可再生材料和能源领域具有重要意义 .
羟基呋喃氧化合物盐的合成
该化合物用于与硝基呋喃氧化合物反应,合成羟基呋喃氧化合物四丁基铵盐 .
醛的烯丙基化
它被用作醛与TMS保护的炔烃化学选择性烯丙基化的碱,生成α-烯丙醇 .
纤维素的溶解
氢氧化四丁基铵溶液可用于在室温条件下溶解纤维素,这对于生物基材料的生产至关重要 .
噁二唑合成的催化剂
该溶液还在 1,2,4-噁二唑的合成中充当催化剂,噁二唑是药物中重要的杂环化合物 .
脂肪酸盐的制备
它参与了脂肪酸的 TBAOH 盐的制备,这些盐具有各种工业和研究应用 .
相转移催化剂
作用机制
Target of Action
Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H2O) is a strong alkali containing quaternary amine . Its primary targets are organic compounds, specifically aldehydes and phenols . It acts as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes .
Mode of Action
TBAOH·30H2O interacts with its targets by acting as a base and a catalyst . It facilitates the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . Additionally, it serves as an additive for the hydroxyalkylation of phenols with cyclic carbonates, leading to the synthesis of aryl β-hydroxyethyl ethers .
Biochemical Pathways
The biochemical pathways affected by TBAOH·30H2O primarily involve the transformation of organic compounds. It aids in the selective degradation of lignins to monomeric aromatics . The compound also plays a role in the hydroxyalkylation reaction of phenols with cyclic carbonates .
Result of Action
The molecular and cellular effects of TBAOH·30H2O’s action are primarily observed in its ability to facilitate organic transformations. It aids in the synthesis of α-allenols and aryl β-hydroxyethyl ethers . These transformations can have various downstream effects depending on the specific context and application.
Action Environment
The action of TBAOH·30H2O can be influenced by environmental factors. For instance, the presence of moisture or water can affect its reactivity . Additionally, the compound’s efficacy and stability may be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.
安全和危害
未来方向
生化分析
Biochemical Properties
Tetrabutylammonium hydroxide 30-hydrate is used as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . It can also be used as an additive for the hydroxyalkylation of phenols with cyclic carbonates to synthesize aryl β-hydroxyethyl ethers .
Cellular Effects
It is known to cause severe skin burns and eye damage , suggesting that it may have significant cytotoxic effects.
Molecular Mechanism
Tetrabutylammonium hydroxide 30-hydrate is a strong base that is often used under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include benzylation of amines and generation of dichlorocarbene from chloroform .
Temporal Effects in Laboratory Settings
It is known that attempts to isolate Tetrabutylammonium hydroxide induces Hofmann elimination, leading to Bu3N and 1-butene .
Dosage Effects in Animal Models
It is known to cause severe skin burns and eye damage , suggesting that it may have toxic or adverse effects at high doses.
属性
IUPAC Name |
tetrabutylazanium;hydroxide;triacontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H97NO31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584991 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147741-30-8 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hydroxide 30-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrabutylammonium hydroxide 30-hydrate interact with lignin, and what are the downstream effects on lignin structure?
A1: Tetrabutylammonium hydroxide 30-hydrate (Bu4NOH·30H2O) acts as a strong alkali, similar to sodium hydroxide (NaOH), due to the hydroxide ions (OH-) present. These hydroxide ions participate in cleaving the ether linkages and other bonds within the lignin structure. [] This cleavage breaks down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds like vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. []
Q2: Are there alternative methods for lignin degradation, and how does the use of tetrabutylammonium hydroxide 30-hydrate compare in terms of product yield and selectivity?
A2: Yes, several other methods exist for lignin degradation, including treatment with other alkalis (like NaOH), acidolysis, oxidation, and enzymatic degradation. The research highlights that using aqueous NaOH at a comparable hydroxide concentration to molten Bu4NOH·30H2O results in significantly lower yields of the desired low-molecular-weight aromatic compounds. [] This observation suggests that the combination of the strong alkaline environment and the unique influence of the Bu4N+ cation in the Bu4NOH·30H2O system contributes to its superior performance in selectively degrading lignin into valuable monomers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



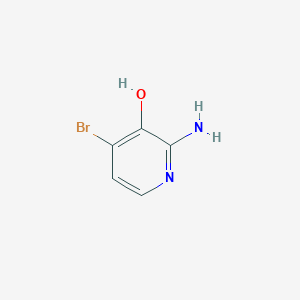


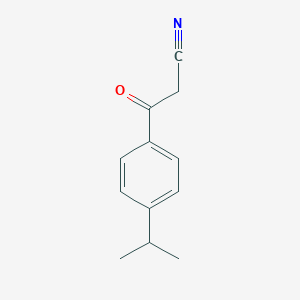


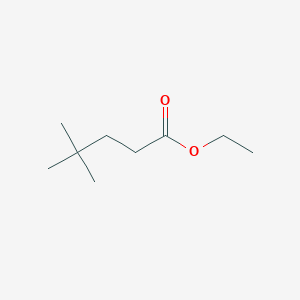

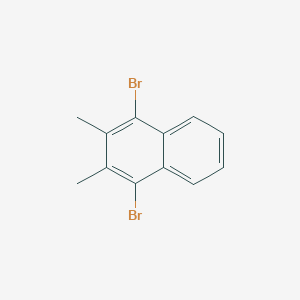
![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
